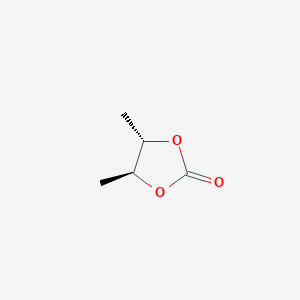

Trans-2,3-Butylene carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-2,3-Butylene carbonate is an organic compound with the chemical formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms and can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . This compound is an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .

Preparation Methods

Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .

In industrial production, this compound can be produced through a similar process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can lead to the formation of alcohols and other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo substitution reactions where the carbonate group is replaced by other functional groups.

Scientific Research Applications

Trans-2,3-Butylene carbonate has a wide range of scientific research applications, including:

Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other organic compounds.

Biology: This compound is used in biological research as a solvent for various biochemical assays and experiments.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical compounds.

Mechanism of Action

The mechanism of action of trans-2,3-butylene carbonate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic and inorganic compounds, facilitating their reactions and interactions. In the context of lithium-ion batteries, this compound acts as an electrolyte component, enhancing the conductivity and stability of the battery. Its aprotic nature allows it to stabilize lithium ions and improve the overall performance of the battery .

Comparison with Similar Compounds

Trans-2,3-Butylene carbonate can be compared with other similar compounds, such as:

Cis-2,3-Butylene carbonate: A stereoisomer of this compound with different spatial arrangement of atoms.

1,2-Butylene carbonate: Another isomer with a different arrangement of the carbonate group.

Propylene carbonate: A related compound with a similar structure but different substituents.

This compound is unique due to its specific structural arrangement and properties, making it suitable for specialized applications in research and industry.

Biological Activity

Trans-2,3-butylene carbonate (t-BC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and materials science. This article provides a detailed overview of the biological activity associated with t-BC, including its metabolic pathways, applications in biofuels, and implications in various research studies.

This compound is an organic compound characterized by its carbonate functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Production and Biosynthesis

The biosynthesis of t-BC is closely linked to the metabolic pathways of 2,3-butanediol (2,3-BDO), which can be produced by various microorganisms. Research indicates that t-BC can be synthesized from renewable biomass sources through microbial fermentation processes. For instance, Klebsiella pneumoniae has been identified as a significant producer of 2,3-BDO, which can subsequently be converted into t-BC under specific conditions .

The biological activity of t-BC may be influenced by its role in cellular metabolism. It acts as a neutral metabolite that helps to counteract intracellular acidification during glycolytic processes. This property suggests that t-BC may play a protective role in microbial cells by stabilizing pH levels under acidic conditions .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of t-BC and its derivatives. For example, polycarbonate materials derived from t-BC have demonstrated antibacterial activity against Escherichia coli, indicating potential applications in biomedical materials . The incorporation of t-BC into polymer matrices enhances their antibacterial properties, making them suitable for use in medical devices and coatings.

Electrochemical Applications

This compound is also studied for its role as an electrolyte solvent in lithium-ion batteries. Research shows that t-BC-based electrolytes facilitate reversible reactions with graphite anodes more effectively than their cis counterparts. This property is crucial for improving battery performance and longevity . The solid electrolyte interphase (SEI) formed with t-BC exhibits stability and enhances the safety profile of lithium-ion batteries.

Table: Comparison of Biological Activities of this compound

Properties

CAS No. |

51261-82-6 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |

InChI Key |

LWLOKSXSAUHTJO-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)O1)C |

Canonical SMILES |

CC1C(OC(=O)O1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.